2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran
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Overview
Description
1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis to obtain high yields of benzofuran derivatives .
Chemical Reactions Analysis
1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to the formation of halogenated or nitrated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its antimicrobial and anticancer properties.
The uniqueness of 1-(Benzofuran-2-yl)-N,N-dimethylpropan-2-amine lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H17NO/c1-10(14(2)3)8-12-9-11-6-4-5-7-13(11)15-12/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
BUBIJCGSMDIQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)N(C)C |
Origin of Product |
United States |
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